molecular formula C13H12N2O2 B1201437 N-(5-methyl-3-isoxazolyl)-3-phenylacrylamide

N-(5-methyl-3-isoxazolyl)-3-phenylacrylamide

Cat. No. B1201437
M. Wt: 228.25 g/mol
InChI Key: HKHMRZZOMKKLQF-BQYQJAHWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-methyl-3-isoxazolyl)-3-phenyl-2-propenamide is a member of cinnamamides and a secondary carboxamide.

Scientific Research Applications

Antimicrobial Properties

  • N-substituted phenyl-5-methyl-3-(substituted) phenyl-4-isoxazolyl acylureas derivatives, synthesized using 5-methyl-3-(substituted) phenyl-4-isoxazolyl acylamide, have shown promising antibacterial activities (Teng Xin-huana, 2010).
  • Novel isoxazolyl Schiff's bases derived from N-(5-methyl-3-isoxazolyl)-3oxobutanamide demonstrated significant antibacterial activity against various bacterial strains, indicating potential applications in combating bacterial infections (Ramu Kakkerla, Namratha Vaddiraju, Ramchander Merugu, 2016).

Anti-inflammatory and Analgesic Activity

  • Isoxazolyl pyrimido[4,5-b]quinolin-4-ones and isoxazolyl chromeno[2,3-d]pyrimidin-4-ones, derived from isoxazolyl cyanoacetamide synthon, displayed significant anti-inflammatory and analgesic activities, comparable to standard drugs (E. Rajanarendar et al., 2012).

Antiviral and Cytostatic Evaluation

  • Isoxazolidine nucleotide analogues with a carbamoyl linker were synthesized from N-methyl-C-diethoxyphosphorylnitrone and N-arylacrylamides, and evaluated for activity against a range of DNA and RNA viruses. These compounds inhibited the proliferation of various cell lines, suggesting potential antiviral and cytostatic applications (Kamil Kokosza, J. Balzarini, D. Piotrowska, 2013).

Gene Expression Modulation

  • 5-Amino-3-methyl-4-isoxazolecarboxylic acid hydrazide (HIX), an isoxazole derivative, showed potential as an anti-inflammatory drug candidate through its ability to modulate autoimmune and inflammatory gene expression in human Caco-2 cultured cells (Paulina Płoszaj et al., 2016).

Pharmacological Activity of Polymers

  • Sulfamethoxazole polymers synthesized from N-(5-methyl-3-isoxazolyl)benzenesulfonamide showed greater antimicrobial activity compared to the native drug, indicating potential in developing more effective antimicrobial agents (S. Thamizharasi, J. Vasantha, B. S. Reddy, 2002).

Toxicity Assessment

  • The toxicity of 3-oxobutanamide derivatives, including N-(5-(4-bromophenyl)-3-isoxazolyl)-3-oxobutanamide, was assessed using human lymphocytes and isolated mitochondria, contributing to the understanding of human safety liabilities of these compounds (N. Razzaghi-Asl et al., 2017).

properties

Product Name

N-(5-methyl-3-isoxazolyl)-3-phenylacrylamide

Molecular Formula

C13H12N2O2

Molecular Weight

228.25 g/mol

IUPAC Name

(E)-N-(5-methyl-1,2-oxazol-3-yl)-3-phenylprop-2-enamide

InChI

InChI=1S/C13H12N2O2/c1-10-9-12(15-17-10)14-13(16)8-7-11-5-3-2-4-6-11/h2-9H,1H3,(H,14,15,16)/b8-7+

InChI Key

HKHMRZZOMKKLQF-BQYQJAHWSA-N

Isomeric SMILES

CC1=CC(=NO1)NC(=O)/C=C/C2=CC=CC=C2

Canonical SMILES

CC1=CC(=NO1)NC(=O)C=CC2=CC=CC=C2

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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